BRD7-IN-1 free base

Targeted protein degradation PROTAC BRD7

BRD7-IN-1 free base is the essential bromodomain-targeting warhead for VHL-based PROTAC synthesis, uniquely enabling dual BRD7/9 degradation via VZ185. Unlike standalone inhibitors (BI-7273) or CRBN-based degraders (dBRD9) that spare BRD7, VZ185 achieves DC50 values of 4.5 nM (BRD7) and 1.8 nM (BRD9). The free base amine enables modular linker conjugation without deprotection, supporting SAR studies. Procure for complete PBAF subunit ablation, AML target validation (EOL-1 EC50 = 3 nM), or selective degradation without BET off-targets.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B12430756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7-IN-1 free base
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC
InChIInChI=1S/C22H26N4O3/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26/h4-5,10-13,23H,6-9,14H2,1-3H3
InChIKeyNWXABBDHVJBGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD7-IN-1 Free Base: A Critical PROTAC Precursor for Dual BRD7/9 Degrader Synthesis


BRD7-IN-1 free base is a modified derivative of the BRD7/9 bromodomain inhibitor BI-7273, specifically designed with a functional piperazine moiety that enables conjugation to a von Hippel-Lindau (VHL) E3 ligase ligand via a chemical linker [1]. This bifunctional design yields the proteolysis-targeting chimera (PROTAC) VZ185, which potently and selectively degrades both BRD7 and BRD9 . Unlike standalone inhibitors that merely block bromodomain binding, BRD7-IN-1 serves as an essential building block for targeted protein degradation (TPD) applications, enabling researchers to investigate the functional consequences of complete BRD7/9 ablation rather than transient bromodomain inhibition .

Why BRD7-IN-1 Free Base Cannot Be Replaced by Generic BRD7/9 Inhibitors or Alternative PROTAC Precursors


Generic substitution fails because BRD7-IN-1 free base occupies a distinct functional niche that separates it from simple bromodomain inhibitors (e.g., BI-7273, TP-472, LP99) and from alternative PROTAC precursors targeting different degradation profiles. As a free base form, it provides the unprotonated amine functionality required for linker conjugation chemistry, whereas salt forms (e.g., dihydrochloride) may require additional neutralization steps . More critically, the resulting PROTAC VZ185 achieves a degradation profile with DC50 values of 4.5 nM for BRD7 and 1.8 nM for BRD9—a potency and dual-targeting profile not recapitulated by the cereblon-based degrader dBRD9, which degrades only BRD9 while sparing BRD7 entirely at concentrations up to 5 μM . Furthermore, the parent inhibitor BI-7273 exhibits only 6.2-fold selectivity for BRD9 over BRD7 (IC50: 19 nM vs 117 nM), while the VZ185 PROTAC derived from BRD7-IN-1 inverts this selectivity profile, achieving 2.5-fold higher potency for BRD7 degradation relative to BRD9 . This fundamental mechanistic and selectivity divergence means that substituting BRD7-IN-1 free base with a generic BRD9 inhibitor or an alternative PROTAC precursor fundamentally alters the experimental outcome.

BRD7-IN-1 Free Base: Quantitative Differentiation Evidence Versus Closest Comparators


Degradation Potency of Derived PROTAC VZ185 Versus Parent Inhibitor BI-7273 and Alternative Degrader dBRD9

BRD7-IN-1 free base enables the synthesis of PROTAC VZ185, which achieves potent dual degradation of BRD7 (DC50 = 4.5 nM) and BRD9 (DC50 = 1.8 nM) [1]. In contrast, the parent inhibitor BI-7273 only occupies the bromodomain binding pocket without inducing degradation, and the alternative cereblon-based PROTAC dBRD9 degrades only BRD9 (IC50 = 56.6 nM in MOLM-13 cells) while failing to degrade BRD7 or BRD4 at concentrations up to 5 μM [2]. This represents a fundamental mechanistic divergence: VZ185 (derived from BRD7-IN-1) provides complete ablation of both targets, whereas dBRD9 provides selective BRD9-only depletion.

Targeted protein degradation PROTAC BRD7 BRD9 DC50

VZ185 Degradation Potency Versus Parent Inhibitor BI-7273 Binding Affinity

The PROTAC VZ185 derived from BRD7-IN-1 free base exhibits degradation potency (DC50 = 1.8 nM for BRD9, 4.5 nM for BRD7) that is comparable to or exceeds the binding affinity of the parent inhibitor BI-7273 (Kd = 0.75 nM for BRD9, 0.3 nM for BRD7) . Importantly, the PROTAC achieves catalytic degradation—each VZ185 molecule can degrade multiple target protein copies—whereas BI-7273 functions stoichiometrically by occupying a single bromodomain per inhibitor molecule [1]. This catalytic mechanism enables sustained target depletion even at substoichiometric compound concentrations.

PROTAC Degradation efficiency BRD7 BRD9 Catalytic mechanism

Selectivity Profile of VZ185 Versus Pan-Bromodomain Inhibitors

VZ185, the PROTAC derived from BRD7-IN-1 free base, demonstrates selective degradation of BRD7 and BRD9 without affecting other bromodomain-containing proteins, including BET family members (BRD2, BRD3, BRD4) or other BAF/PBAF complex subunits . In contrast, pan-bromodomain inhibitors such as BD-IN-1 exhibit broad binding across multiple bromodomain families, with Kd values of 250 nM for BRD4(1), 420 nM for CBP, 130 nM for BRPF1B, 430 nM for BRD7, and 67 nM for BRD9 . This pan-inhibition confounds phenotypic interpretation, as observed effects cannot be cleanly attributed to BRD7/9 alone.

Selectivity Bromodomain PROTAC BRD7 BRD9

VZ185 Versus TP-472: Comparative BRD7/BRD9 Potency

TP-472 is a selective BRD9/7 inhibitor with Kd values of 33 nM for BRD9 and 340 nM for BRD7, exhibiting >30-fold selectivity for BRD9 over other bromodomain family members except BRD7 . In comparison, the VZ185 PROTAC derived from BRD7-IN-1 free base achieves DC50 values of 1.8 nM for BRD9 and 4.5 nM for BRD7 . Notably, VZ185 demonstrates inverted potency favoring BRD7 degradation (2.5-fold more potent for BRD9 than BRD7), whereas TP-472 shows 10.3-fold higher binding affinity for BRD9 than BRD7.

BRD9 BRD7 Inhibitor Degrader Kd DC50

Cytotoxic Efficacy of VZ185 in Cancer Cell Lines Versus Alternative Degraders

The VZ185 PROTAC derived from BRD7-IN-1 free base exhibits potent cytotoxicity in BRD7/9-dependent cancer cell lines, with EC50 values of 3 nM in EOL-1 (acute myeloid leukemia) cells and 40 nM in A-402 (renal carcinoma) cells . This cellular potency is notably stronger than alternative BRD9 degraders: dBRD9 displays an IC50 of 56.6 nM in MOLM-13 AML cells, representing an 18.9-fold lower potency compared to VZ185 in EOL-1 cells . The dual BRD7/9 degradation achieved by VZ185 likely underlies its enhanced cytotoxic activity relative to BRD9-selective degraders.

Cytotoxicity EC50 EOL-1 A-402 PROTAC

BRD7-IN-1 Free Base Purity and Solubility Specifications for Reliable PROTAC Synthesis

BRD7-IN-1 free base is supplied with purity specifications of ≥98% (up to 99.77% from certified vendors) and demonstrates aqueous solubility of 100 mg/mL (213.95 mM with ultrasonic assistance), enabling efficient conjugation to VHL ligands via linker chemistry . The free base form (CAS 2305379-66-0) provides the unprotonated piperazine amine required for amide bond formation with linker-carboxylate moieties, whereas the dihydrochloride salt form (CAS 2448414-48-8) requires additional neutralization and may introduce chloride counterions that interfere with subsequent synthetic steps . Solubility in both DMSO (30 mg/mL) and water (100 mg/mL) facilitates versatile reaction conditions across diverse conjugation protocols .

PROTAC synthesis Purity Solubility Free base Conjugation

Optimal Research and Industrial Use Cases for BRD7-IN-1 Free Base Based on Quantitative Evidence


Synthesis of Dual BRD7/9 PROTAC Degraders for SWI/SNF Complex Functional Studies

BRD7-IN-1 free base is optimally deployed as the bromodomain-targeting warhead in VHL-based PROTAC synthesis. The resulting PROTAC VZ185 achieves DC50 values of 4.5 nM for BRD7 and 1.8 nM for BRD9 [1], enabling complete ablation of both PBAF-specific SWI/SNF complex subunits. This dual degradation profile is essential for investigating the cooperative roles of BRD7 and BRD9 in chromatin remodeling, as selective BRD9-only degraders (e.g., dBRD9) fail to deplete BRD7 and therefore cannot address BRD7-dependent transcriptional regulation [2]. Researchers studying PBAF complex biology should procure BRD7-IN-1 free base specifically for its unique ability to generate degraders that simultaneously eliminate both homologous bromodomain proteins.

Target Validation in Acute Myeloid Leukemia (AML) and BRD7/9-Dependent Cancer Models

The PROTAC VZ185 synthesized from BRD7-IN-1 free base demonstrates potent cytotoxicity in AML cells (EOL-1 EC50 = 3 nM) [1]. This 18.9-fold higher potency compared to dBRD9 (IC50 = 56.6 nM in MOLM-13) makes VZ185 the preferred tool compound for target validation studies where robust cellular efficacy is required at low concentrations [2]. The free base precursor enables laboratories to produce VZ185 in sufficient quantities for extended in vitro studies, including dose-response analyses and combination therapy screening in BRD7/9-dependent malignancies.

Structure-Activity Relationship (SAR) Exploration of PROTAC Linker Chemistry

BRD7-IN-1 free base provides a validated BRD7/9-binding warhead scaffold for medicinal chemistry campaigns exploring linker length, composition, and E3 ligase recruitment moieties. The free base amine functionality enables modular conjugation to diverse linkers without requiring deprotection steps, streamlining SAR studies [1]. The original VZ185 publication demonstrates that iterative optimization from initially inactive PROTACs to the potent VZ185 degrader was critically dependent on this warhead-linker conjugation approach [2]. Procurement of the free base form specifically supports these synthetic efforts.

Chemical Biology Studies Requiring Clean BRD7/9 Phenotypes Without BET Family Interference

Unlike pan-bromodomain inhibitors such as BD-IN-1, which bind seven bromodomain targets with Kd values spanning 67-970 nM, VZ185 derived from BRD7-IN-1 degrades only BRD7 and BRD9 without affecting BET family proteins (BRD2/3/4) or other bromodomain-containing proteins [1]. This selectivity is essential for experiments where confounding phenotypes from BET inhibition would obscure interpretation of BRD7/9-specific biology [2]. Investigators using BRD7-IN-1 free base as a PROTAC precursor can confidently attribute observed transcriptional and phenotypic changes to BRD7/9 depletion rather than off-target bromodomain engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD7-IN-1 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.